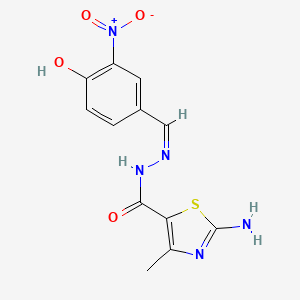![molecular formula C15H12N4O4 B1189253 1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B1189253.png)
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The nitro and hydroxyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The compound’s ability to undergo redox reactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-({2-Hydroxy-5-nitrobenzylidene}amino)benzonitrile
- (2-Hydroxy-5-nitrobenzylidene)amino-phenyl-acetic acid
- 2-Hydroxy-5-nitrobenzoic acid benzylidene-hydrazide
Uniqueness
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural complexity and potential for diverse applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C15H12N4O4 |
|---|---|
Molecular Weight |
312.28g/mol |
IUPAC Name |
1-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N4O4/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-6-12(19(22)23)3-4-14(11)20/h3-6,8,20H,1-2H3/b17-8- |
InChI Key |
DPGFSXLWCNPJMP-IUXPMGMMSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B1189170.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-N,3-diphenylpropanamide](/img/structure/B1189173.png)
![1,2,3-Cyclohexanetrione 2-[(2-methyl-1,3-benzothiazol-6-yl)hydrazone]](/img/new.no-structure.jpg)



![N-(2,6-dimethylphenyl)-3-oxo-3-phenyl-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanamide](/img/structure/B1189184.png)
![N'-(1H-indol-3-ylmethylene)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetohydrazide](/img/structure/B1189186.png)
![N,N-diethyl-3-[2-(5-oxo-8(5H)-quinolinylidene)hydrazino]benzenesulfonamide](/img/structure/B1189187.png)
![5,8-Quinolinedione 8-[(4-fluorophenyl)hydrazone]](/img/structure/B1189188.png)
![5,5-Dimethyl-1,2,3-cyclohexanetrione 2-[(3,4,5-trichlorophenyl)hydrazone]](/img/structure/B1189192.png)
![5,5-Dimethyl-2-[(4-phenylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B1189193.png)
